4-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amine 4-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15760284
InChI: InChI=1S/C11H18N4O/c1-14-8-9(10(12)13-14)11(16)15-6-4-2-3-5-7-15/h8H,2-7H2,1H3,(H2,12,13)
SMILES:
Molecular Formula: C11H18N4O
Molecular Weight: 222.29 g/mol

4-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC15760284

Molecular Formula: C11H18N4O

Molecular Weight: 222.29 g/mol

* For research use only. Not for human or veterinary use.

4-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amine -

Specification

Molecular Formula C11H18N4O
Molecular Weight 222.29 g/mol
IUPAC Name (3-amino-1-methylpyrazol-4-yl)-(azepan-1-yl)methanone
Standard InChI InChI=1S/C11H18N4O/c1-14-8-9(10(12)13-14)11(16)15-6-4-2-3-5-7-15/h8H,2-7H2,1H3,(H2,12,13)
Standard InChI Key OJTBSRSGCKWSAD-UHFFFAOYSA-N
Canonical SMILES CN1C=C(C(=N1)N)C(=O)N2CCCCCC2

Introduction

4-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amine is a synthetic organic compound belonging to the pyrazole class. It features a five-membered heterocyclic structure with two adjacent nitrogen atoms, an azepane ring, a carbonyl group, and a methyl group attached to the pyrazole ring. This unique structural configuration positions it as a potential candidate for various biological and chemical applications.

Biological Activities and Potential Applications

Compounds containing pyrazole moieties, such as 4-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amine, have been associated with diverse biological activities. These include potential roles in medicinal chemistry due to their structural features and reactivity. Understanding the interactions of this compound with biological targets is essential for elucidating its mechanism of action and optimizing its applications.

Synthesis and Chemical Reactivity

The synthesis of 4-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amine typically involves several key steps, including the formation of the pyrazole ring and the attachment of the azepane moiety. Optimization of reaction conditions and purification techniques such as recrystallization or chromatography are crucial for enhancing yield and purity.

Comparison with Related Compounds

Several compounds share structural features with 4-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amine, each exhibiting unique characteristics:

Compound NameKey Features
4-(azepane-1-carbonyl)-1H-pyrazol-3-amineLacks methyl group; has an amine instead.
4-(azepane-1-carbonyl)-1-propyl-1H-pyrazol-3-amineContains a propyl group; similar azepane and carbonyl structure.
4-(azepane-1-carbonyl)-1-isopropyl-1H-pyrazol-3-amineContains an isopropyl group; differs in alkyl substitution at nitrogen.

The combination of both the azepane ring and the methyl group in 4-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amine sets it apart from other similar compounds, potentially conferring specific chemical reactivity and biological properties.

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